molecular formula C13H13NO2 B12558945 2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester CAS No. 189197-39-5

2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester

Cat. No.: B12558945
CAS No.: 189197-39-5
M. Wt: 215.25 g/mol
InChI Key: TYCDSKWWJJPMNG-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester involves several steps. One common method includes the reaction of 4-ethylbenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with methyl acrylate under specific conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents and conditions for these reactions vary, but they typically involve controlled temperatures, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its interactions with various biological targets.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester can be compared with similar compounds such as:

    2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester: This compound has a similar structure but with a phenyl group instead of an ethylphenyl group.

    2-Propenoic acid, 3-phenyl-, ethyl ester: Another similar compound with a phenyl group and different ester group. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-cyano-3-(4-ethylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-10-4-6-11(7-5-10)8-12(9-14)13(15)16-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCDSKWWJJPMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407780
Record name 2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189197-39-5
Record name 2-Propenoic acid, 2-cyano-3-(4-ethylphenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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